molecular formula C15H21N3O B7051739 6-[3-(Hydroxymethyl)-3-propan-2-ylpiperidin-1-yl]pyridine-2-carbonitrile

6-[3-(Hydroxymethyl)-3-propan-2-ylpiperidin-1-yl]pyridine-2-carbonitrile

Cat. No.: B7051739
M. Wt: 259.35 g/mol
InChI Key: XUXXGCXWSUPJAU-UHFFFAOYSA-N
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Description

6-[3-(Hydroxymethyl)-3-propan-2-ylpiperidin-1-yl]pyridine-2-carbonitrile is a complex organic compound that features a piperidine ring, a pyridine ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(Hydroxymethyl)-3-propan-2-ylpiperidin-1-yl]pyridine-2-carbonitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the pyridine ring and the nitrile group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

6-[3-(Hydroxymethyl)-3-propan-2-ylpiperidin-1-yl]pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydrogen atoms on the piperidine and pyridine rings can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Various halogenating agents and nucleophiles can be used to introduce new functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the nitrile group can produce a primary amine.

Scientific Research Applications

6-[3-(Hydroxymethyl)-3-propan-2-ylpiperidin-1-yl]pyridine-2-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-[3-(Hydroxymethyl)-3-propan-2-ylpiperidin-1-yl]pyridine-2-carbonitrile involves its interaction with specific molecular targets. The piperidine and pyridine rings allow the compound to bind to various receptors and enzymes, modulating their activity. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: These compounds share the piperidine ring structure and have similar pharmacological properties.

    Pyridine derivatives: Compounds with a pyridine ring often exhibit similar chemical reactivity and biological activity.

    Nitrile-containing compounds: These compounds can undergo similar chemical reactions, such as reduction to amines.

Uniqueness

6-[3-(Hydroxymethyl)-3-propan-2-ylpiperidin-1-yl]pyridine-2-carbonitrile is unique due to the combination of its functional groups and ring structures, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

6-[3-(hydroxymethyl)-3-propan-2-ylpiperidin-1-yl]pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c1-12(2)15(11-19)7-4-8-18(10-15)14-6-3-5-13(9-16)17-14/h3,5-6,12,19H,4,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUXXGCXWSUPJAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CCCN(C1)C2=CC=CC(=N2)C#N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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